4-amino-N-(1-methylpiperidin-4-yl)benzamide

Description

Nomenclature and Structural Representation

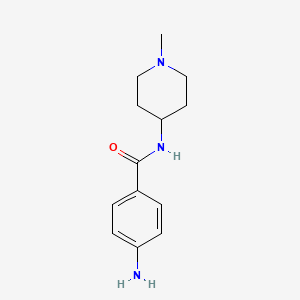

The precise identification of a chemical compound is fundamental to scientific research. For 4-amino-N-(1-methylpiperidin-4-yl)benzamide, the nomenclature and structural details provide a clear blueprint of its atomic arrangement and chemical properties. While a specific CAS number for this exact simple structure is not prominently listed in major databases, its identity is unequivocally defined by its systematic name and molecular formula.

The structure consists of a central benzamide (B126) core. An amino group (-NH₂) is attached at the fourth position (para) of the benzene (B151609) ring relative to the amide group. The nitrogen atom of the amide is substituted with a 1-methylpiperidin-4-yl group, meaning it is connected at the fourth position of a piperidine (B6355638) ring, which itself has a methyl group on its nitrogen atom.

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| SMILES | CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N |

| Synonyms | p-amino-N-(1-methyl-4-piperidyl)benzamide |

Significance of Benzamide and N-Methylpiperidine Moieties as Scaffolds in Medicinal Chemistry

The therapeutic potential of this compound can be inferred from the well-established roles of its primary structural components in medicinal chemistry.

Benzamide Scaffold: The benzamide framework is a privileged scaffold in drug discovery. researchgate.net Benzamide derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, and carbonic anhydrase inhibitory properties. researchgate.net The amide linker is chemically stable and participates in crucial hydrogen bonding interactions with biological targets. The aromatic ring can be substituted at various positions to modulate activity, selectivity, and pharmacokinetic properties. For instance, 4-aminobenzamide (B1265587) derivatives have been explored for their anticonvulsant activity. acs.orgnih.gov

N-Methylpiperidine Moiety: The N-methylpiperidine ring is another vital building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. fiveable.meguidechem.com This cyclic amine structure is conformationally flexible and can adopt various shapes to fit into receptor binding pockets. journalagent.com The tertiary amine of the N-methylpiperidine group is typically basic, which can be important for solubility and for forming ionic interactions with acidic residues in proteins. This moiety is a key component in numerous drug classes, including analgesics, antihistamines, and antipsychotics. fiveable.meguidechem.comjournalagent.com The combination of these two scaffolds in one molecule suggests its potential as a precursor for compounds with diverse biological activities.

Overview of Chemical Applications as a Synthetic Intermediate

Given its structure, this compound is primarily valued as a versatile synthetic intermediate or building block for creating more complex molecules. The key to its utility lies in the reactive primary aromatic amine group (-NH₂) at the 4-position. This amino group serves as a chemical handle for a variety of synthetic transformations, allowing for the extension of the molecular structure.

Common reactions involving the 4-amino group include:

Acylation/Amidation: Reacting the amine with acyl chlorides or carboxylic acids to form a new amide bond.

Sulfonylation: Forming a sulfonamide by reacting with a sulfonyl chloride.

Alkylation: Introducing alkyl groups onto the nitrogen atom.

Buchwald-Hartwig or Ullmann coupling: Forming a new carbon-nitrogen bond to an aromatic ring or other scaffolds.

A prominent example of a complex molecule that contains a similar, more substituted version of this core structure is the research chemical BI-2536. lktlabs.comebi.ac.uknih.gov The IUPAC name for BI-2536 is 4-{[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide. lktlabs.comguidetoimmunopharmacology.org In the synthesis of such molecules, a substituted aniline (B41778) (like the this compound core) is coupled with a heterocyclic component to yield the final, larger, and more biologically active compound. This illustrates the strategic importance of the title compound as a precursor in the synthesis of targeted therapeutic agents.

Historical Development of Related Chemical Structures in Research

The scientific interest in molecules like this compound is rooted in the long history of drug development centered on its constituent parts.

The story of substituted benzamides in medicine is rich and varied. A major breakthrough came with the development of benzamide antipsychotics, such as sulpiride (B1682569) and amisulpride, which act primarily as dopamine (B1211576) D2 receptor antagonists. Another significant area has been in gastroenterology, where substituted benzamides like metoclopramide (B1676508) and cisapride (B12094) were developed as prokinetic agents, often targeting serotonin (B10506) receptors (e.g., 5-HT₄). nih.gov These developments highlighted the ability of the benzamide scaffold to serve as a platform for creating receptor-selective ligands.

Simultaneously, the piperidine ring has been a cornerstone of medicinal chemistry for over a century. Its origins in drug design can be traced back to early modifications of natural products like morphine, leading to the synthesis of potent analgesics such as meperidine. journalagent.com The conformational flexibility and the ability to introduce substituents in a defined three-dimensional arrangement have made piperidine and its derivatives, like N-methylpiperidine, a frequent choice for optimizing drug-receptor interactions. journalagent.comrsc.org

The logical convergence of these two research streams led to the creation of hybrid molecules that combine a substituted benzamide with a piperidine moiety to target specific receptors with high affinity and selectivity. Many modern drugs and clinical candidates, particularly for neurological and gastrointestinal disorders, feature this structural combination. nih.gov The compound this compound represents a fundamental building block that stands at the crossroads of these historical developmental pathways, poised for use in the synthesis of the next generation of targeted therapies.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFDKVXEVKJBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262126 | |

| Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-11-7 | |

| Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50534-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a 4-aminobenzoyl precursor and a 1-methylpiperidin-4-amine moiety. This process involves the synthesis of the necessary precursors and their subsequent coupling.

Amide Bond Formation Protocols

The crucial step in the synthesis of the title compound is the creation of the amide linkage. This is typically accomplished by reacting an activated derivative of 4-aminobenzoic acid with 1-methylpiperidin-4-amine. A common and effective method involves the conversion of 4-aminobenzoic acid to its more reactive acyl chloride derivative, 4-aminobenzoyl chloride. This activated intermediate then readily reacts with the primary amine of 1-methylpiperidin-4-amine to form the desired amide bond.

Alternatively, various peptide coupling reagents can be employed to facilitate the direct condensation of 4-aminobenzoic acid and 1-methylpiperidin-4-amine. These reagents are designed to activate the carboxylic acid and promote amide bond formation under milder conditions, often minimizing side reactions. A selection of commonly used coupling reagents is presented in the table below.

| Coupling Reagent Category | Specific Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of the final product.

Precursor Synthesis and Amino Group Introduction

The synthesis of the target molecule relies on the availability of two key precursors: an activated 4-aminobenzoic acid derivative and 1-methylpiperidin-4-amine.

Synthesis of 4-aminobenzoyl Precursors:

The most common precursor for the benzamide (B126) portion is 4-aminobenzoic acid, which is commercially available. To facilitate the amide bond formation, the carboxylic acid is typically activated. A standard laboratory procedure is the conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed under reflux to ensure complete conversion.

Alternatively, a protected form of 4-aminobenzoic acid, such as 4-nitrobenzoic acid, can be used. The amide bond is formed first, followed by the reduction of the nitro group to an amino group. This strategy can be advantageous in multi-step syntheses where the amino group might interfere with other reagents.

Synthesis of 1-methylpiperidin-4-amine:

The piperidine (B6355638) moiety, 1-methylpiperidin-4-amine, can be synthesized through various routes. A common method involves the reductive amination of 1-methyl-4-piperidone. This reaction can be carried out using ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. Another approach is the reduction of 4-amino-1-methylpyridinium iodide.

A laboratory-scale synthesis of 1-methylpiperidin-4-ylamine has been described involving the heating of a reaction mixture with 20% Pd-C at 60°C for 2 hours, resulting in a 100% yield. chemicalbook.com

Stereochemical Considerations in Synthesis

The molecule this compound is achiral and does not possess any stereocenters. The piperidine ring is conformationally mobile, but in the absence of chiral substituents or a chiral environment, it exists as a mixture of rapidly interconverting chair conformations. Consequently, stereochemical considerations are generally not a primary concern in the synthesis of this specific compound, unless chiral reagents, catalysts, or starting materials are employed to introduce chirality into a derivative.

Chemical Modifications and Analog Design

The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies in drug discovery.

Derivatization at the Aromatic Amino Group

The primary aromatic amino group at the 4-position of the benzamide ring is a key site for derivatization. Standard reactions for aromatic amines can be employed to introduce a wide variety of substituents.

Acylation: The amino group can be acylated with various acyl chlorides or anhydrides to form secondary amides.

Alkylation: Alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups.

These modifications can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capacity of this part of the molecule.

Substitutions on the Benzamide Phenyl Ring

The benzamide phenyl ring offers additional opportunities for modification, with the positions ortho and meta to the amino and amide groups being the most accessible for substitution. Introducing substituents on the phenyl ring can influence the molecule's conformation and its interactions with biological targets.

A variety of substituents can be introduced on the aromatic ring of the 4-aminobenzoic acid precursor before its coupling with 1-methylpiperidin-4-amine. For instance, substituted 4-aminobenzoic acids can be prepared through standard aromatic substitution reactions.

Examples of related benzamide structures with phenyl ring substitutions from the scientific literature include:

| Parent Compound Structure | Position of Substitution | Type of Substituent Introduced |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold nih.gov | Phenyl ring of benzamide | Various alkyl and aryl groups |

| N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides nih.gov | Phenyl ring of benzamide | Chloro and methoxy (B1213986) groups |

| BI-2536 and its analogs nih.govebi.ac.uk | Phenyl ring of benzamide | Methoxy and other complex heterocyclic groups |

These examples demonstrate the feasibility of introducing a wide range of functional groups onto the benzamide phenyl ring to modulate the properties of the resulting analogs.

Structural Diversification of the N-Methylpiperidine Moiety

The N-methylpiperidine moiety is a key structural feature that can significantly influence the physicochemical and pharmacological properties of this compound. Strategic modifications to this part of the molecule can be achieved through various synthetic transformations, primarily targeting the nitrogen atom of the piperidine ring.

A common approach to diversify this moiety is through the demethylation of the tertiary amine followed by N-alkylation or N-acylation. The N-demethylation can be accomplished using various reagents, such as 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, or via catalytic methods. The resulting secondary amine, 4-amino-N-(piperidin-4-yl)benzamide, serves as a versatile intermediate for further derivatization.

N-Alkylation:

Reductive amination is a widely employed method for the N-alkylation of the piperidine nitrogen. This reaction involves treating the secondary amine intermediate with an aldehyde or a ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method allows for the introduction of a wide range of alkyl, arylalkyl, and heteroarylalkyl substituents.

Another strategy for N-alkylation involves the direct reaction of the secondary amine with alkyl halides (e.g., bromides or iodides) in the presence of a base like potassium carbonate or triethylamine. researchgate.net This reaction can be performed in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net

N-Acylation and N-Sulfonylation:

The secondary amine intermediate can be readily acylated using acid chlorides or acid anhydrides in the presence of a base to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. These reactions introduce carbonyl and sulfonyl groups, respectively, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Table 1: Examples of Synthetic Transformations for N-Methylpiperidine Moiety Diversification

| Transformation | Reagents and Conditions | Resulting Moiety |

| N-Demethylation | 1. ACE-Cl, DCE, reflux; 2. MeOH, reflux | N-H (secondary amine) |

| Reductive Amination | R-CHO, NaBH(OAc)₃, DCM | N-CH₂-R |

| N-Alkylation | R-Br, K₂CO₃, DMF | N-R |

| N-Acylation | R-COCl, Et₃N, DCM | N-CO-R |

| N-Sulfonylation | R-SO₂Cl, Pyridine, DCM | N-SO₂-R |

Note: R represents a variable substituent group.

High-Throughput Synthesis and Library Generation

The development of diverse chemical libraries is crucial for the efficient exploration of SAR and the discovery of lead compounds in drug discovery. uniroma1.it High-throughput synthesis, including parallel synthesis and solid-phase synthesis, offers powerful strategies for the rapid generation of a large number of analogs of this compound. nih.govnih.gov

Parallel Synthesis:

Parallel synthesis allows for the simultaneous synthesis of multiple compounds in a spatially separated manner, typically in multi-well plates. uniroma1.it For the generation of a library based on the this compound scaffold, a common intermediate, such as 4-amino-N-(piperidin-4-yl)benzamide, can be dispensed into the wells of a reaction block. Subsequently, a diverse set of building blocks, such as various aldehydes for reductive amination or acid chlorides for acylation, can be added to each well, leading to a library of N-substituted piperidine derivatives. nih.gov Purification of these libraries can often be streamlined using techniques like mass-guided HPLC. nih.gov

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) provides an efficient method for library generation with the key advantage of simplified purification, as excess reagents and by-products can be removed by simple washing of the solid support. nih.govnih.gov A potential solid-phase route to a library of 4-amino-N-(piperidin-4-yl)benzamide analogs could involve the following steps:

Immobilization: The 4-aminobenzamide (B1265587) core could be attached to a suitable solid support (resin) through a linker.

Piperidine Coupling: The piperidine moiety could then be coupled to the immobilized benzamide.

Diversification: The N-substituent on the piperidine ring can be introduced and diversified using a variety of reagents in a parallel fashion.

Cleavage: Finally, the desired compounds are cleaved from the solid support.

This approach allows for the systematic variation of the N-substituent on the piperidine ring, leading to the generation of a large and diverse chemical library for biological screening.

Table 2: Comparison of High-Throughput Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Parallel Synthesis | Rapid generation of multiple compounds, amenable to automation. | Purification can be a bottleneck for large libraries. |

| Solid-Phase Synthesis | Simplified purification (filtration and washing), potential for automation. | Requires development of suitable solid-phase chemistry, potential for resin-related side reactions. |

Structure Activity Relationship Sar Studies of Derivatives

Impact of Benzamide (B126) Substituents on Ligand-Target Interactions

The benzamide portion of 4-amino-N-(1-methylpiperidin-4-yl)benzamide serves as a crucial anchor for ligand-target interactions, and its substitution pattern significantly modulates the compound's biological activity. Research on related benzamide-containing molecules has demonstrated that the nature and position of substituents on the aromatic ring can dramatically alter binding affinity and selectivity.

For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, modifications on the benzamide ring were pivotal in defining their potency nih.gov. While the core 4-amino group is often essential for establishing key hydrogen bonds with the target protein, further substitutions can fine-tune these interactions. The introduction of electron-withdrawing or electron-donating groups can influence the electronic distribution of the aromatic ring, thereby affecting cation-π or π-π stacking interactions with aromatic residues in the binding pocket.

In studies of analogous 4-aminopyridine (B3432731) benzamide scaffolds as TYK2 inhibitors, structure-based design revealed that specific substitutions, such as 2,6-dichloro-4-cyanophenyl modifications, led to enhanced potency and selectivity nih.gov. This highlights the importance of steric and electronic complementarity between the benzamide substituents and the target's surface. For this compound derivatives, it is hypothesized that substituents at the ortho- and meta-positions of the benzamide ring could introduce conformational constraints, leading to a more favorable binding orientation.

The following table summarizes the general impact of benzamide substitutions on the activity of related compounds, providing insights into potential modifications for the this compound scaffold.

| Substitution Position | Type of Substituent | General Impact on Activity |

| Ortho | Bulky groups | Can induce a twist in the amide bond, affecting conformation and potentially increasing selectivity. |

| Meta | Hydrogen bond donors/acceptors | May form additional interactions with the target, enhancing binding affinity. |

| Para | Electron-withdrawing groups | Can modulate the acidity of the amino group, influencing hydrogen bonding strength. |

Role of the Piperidine (B6355638) Moiety in Molecular Recognition

The 1-methylpiperidin-4-yl group is a key determinant of the pharmacological profile of this compound and its derivatives. This moiety is involved in critical interactions with the target protein and significantly influences the molecule's physicochemical properties, such as basicity and lipophilicity.

The conformational flexibility of the piperidine ring also plays a role in molecular recognition. It can adopt different chair, boat, or twist-boat conformations to fit optimally into the binding pocket. The presence of the N-methyl group can influence the conformational equilibrium of the piperidine ring, favoring a specific conformation that may be more conducive to binding. In the context of vandetanib, a molecule containing a (1-methylpiperidin-4-yl)methoxy group, the flexibility of the N-methyl piperidine ring is crucial for its ability to adapt to different biological targets mdpi.com.

The following table outlines the key contributions of the 1-methylpiperidine (B42303) moiety to molecular recognition.

| Feature of Piperidine Moiety | Role in Molecular Recognition |

| Basic Nitrogen | Forms ionic interactions with acidic residues in the target's binding site. |

| N-Methyl Group | Modulates basicity, provides steric bulk, and can influence conformational preference. |

| Conformational Flexibility | Allows the molecule to adopt an optimal conformation for binding to the target. |

Conformational Analysis and Bioactive Conformations

The central amide bond in the benzamide structure generally exhibits a high rotational barrier, leading to distinct syn and anti-periplanar conformers mdpi.com. The preferred conformation is often influenced by the steric and electronic nature of the substituents on both the benzamide and piperidine rings. For instance, bulky substituents ortho to the carbonyl group on the benzamide ring can force the amide plane to twist relative to the aromatic ring, which can have a profound effect on biological activity mdpi.com.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The N-methyl group can exist in either an axial or equatorial position, with the equatorial position generally being more stable. The orientation of the benzamide group relative to the piperidine ring is also a key conformational parameter. Computational studies on related piperidine derivatives have been employed to explore the conformational landscape and identify key low-energy structures nih.govrsc.org. These studies can provide valuable insights into the likely bioactive conformations.

Understanding the bioactive conformation is essential for rational drug design. By designing molecules that are pre-organized in their bioactive conformation, it is possible to reduce the entropic penalty of binding, leading to higher affinity.

Rational Design Principles for Modulating Molecular Activity

The rational design of new derivatives of this compound with modulated activity is guided by the SAR data and an understanding of the ligand-target interactions. The goal is to make targeted modifications to the molecular structure to enhance desired properties while minimizing off-target effects.

One key principle is scaffold hopping , where the core benzamide or piperidine scaffold is replaced with a bioisosteric equivalent to explore new chemical space and potentially improve properties like metabolic stability or patentability. For example, the benzamide could be replaced with other aromatic systems, and the piperidine ring could be substituted with other saturated heterocycles.

Another important strategy is substituent modification . Based on the SAR of the benzamide ring, specific substituents can be introduced to probe for additional interactions with the target. For instance, adding a hydroxyl group could introduce a new hydrogen bond, while a halogen atom could participate in halogen bonding. On the piperidine moiety, varying the N-alkyl substituent can modulate basicity and steric interactions, which has been shown to be a powerful way to switch between agonist and antagonist activity in some receptor systems nih.gov.

Conformational constraint is a more advanced design principle. By introducing rigid elements into the molecule, such as fusing a ring to the piperidine or introducing double bonds, the number of accessible conformations can be reduced. If the constrained conformation is close to the bioactive conformation, this can lead to a significant increase in potency.

The following table summarizes key rational design principles for this chemical series.

| Design Principle | Application to this compound |

| Scaffold Hopping | Replacing the benzamide with a different aromatic core or the piperidine with another heterocycle. |

| Substituent Modification | Introducing diverse functional groups on the benzamide ring or varying the N-substituent on the piperidine. |

| Conformational Constraint | Introducing rigid elements to lock the molecule in a potentially more active conformation. |

Chemoinformatic Approaches to SAR Analysis

Chemoinformatic tools and computational methods play an increasingly important role in understanding and predicting the SAR of chemical series like the derivatives of this compound. These approaches use computational models to establish a quantitative relationship between the chemical structure of a molecule and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent chemoinformatic technique. A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of chemical structure) to the biological activity of a series of compounds nih.govmdpi.com. For the this compound series, descriptors could include physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges), and topological indices (e.g., molecular connectivity). A well-validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing synthetic efforts. Studies on related piperidine and benzamide derivatives have successfully employed QSAR to guide lead optimization researchgate.netresearchgate.net.

Molecular docking is another powerful computational tool. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.gov. By docking derivatives of this compound into a model of its target protein, researchers can visualize the key interactions and generate hypotheses about the SAR. This can help to explain why certain substituents increase or decrease activity and can guide the design of new analogues with improved binding.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. A pharmacophore model for this series would define the spatial relationships between the 4-amino group, the benzamide carbonyl, the piperidine nitrogen, and the N-methyl group that are critical for binding. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

These chemoinformatic approaches, often used in combination, provide a powerful framework for accelerating the drug discovery process by enabling a more rational and data-driven approach to SAR analysis and lead optimization.

Molecular Pharmacology and Target Interaction Profiling of Derivatives

Identification and Characterization of Molecular Targets

The therapeutic potential of this chemical series is underscored by its ability to engage with multiple, distinct classes of proteins involved in cellular signaling pathways that are often dysregulated in disease.

Derivatives of 4-amino-N-(1-methylpiperidin-4-yl)benzamide have been prominently developed as potent kinase inhibitors. The most notable among these is BI-2536, a dihydropteridinone derivative, which has been extensively characterized.

Polo-like Kinase 1 (PLK1): BI-2536 is a highly potent, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of mitosis. researchgate.netnih.gov It inhibits PLK1 enzyme activity at low nanomolar concentrations. nih.gov The compound has also demonstrated inhibitory activity against other members of the PLK family, albeit with lower potency. selleckchem.com The development of BI-2536 demonstrated that the dihydropteridinone scaffold, combined with the substituted benzamide (B126) moiety, could effectively target the ATP-binding pocket of PLK1. acs.org

Anaplastic Lymphoma Kinase (ALK): Building on the BI-2536 scaffold, researchers have successfully redesigned these molecules to target Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including neuroblastoma. nih.gov By employing structure-based design, derivatives were developed that showed improved ALK activity while significantly reducing PLK1 inhibition, thereby tuning the kinase selectivity of the compound series. nih.gov This work led to the identification of dual ALK-BRD4 inhibitors. nih.gov

Aurora A and Epidermal Growth Factor Receptor (EGFR): Extensive literature searches did not yield specific derivatives of the this compound scaffold that demonstrate direct inhibitory activity against Aurora A kinase or the Epidermal Growth Factor Receptor (EGFR). Research on inhibitors for these kinases has predominantly focused on other chemical scaffolds. pdbj.orgpdbj.orgpdbj.org

The 1-methylpiperidin-4-yl group is a common feature in ligands designed for central nervous system targets, including GPCRs. While the benzamide derivatives are primarily known as kinase inhibitors, related structures show significant GPCR activity.

Serotonin (B10506) Receptors: The 1-methylpiperidin-4-yl moiety is present in compounds targeting serotonin (5-HT) receptors. For instance, the tryptamine-related agonist BRL54443, or 5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole, binds with high affinity to both 5-HT1E and 5-HT1F receptors. nih.gov Furthermore, pimavanserin, a carbamide derivative containing the N-(1-methylpiperidin-4-yl) group, acts as a 5-HT2A receptor inverse agonist. nih.gov These examples highlight the favorability of this chemical group for interaction with serotonin receptors, suggesting that derivatives of the core benzamide structure could potentially be optimized for GPCR targets.

A significant discovery in the pharmacological profiling of this compound class was the identification of their potent activity against bromodomains, which are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on proteins.

BRD4: The PLK1 inhibitor BI-2536 was subsequently identified as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. selleckchem.comchemicalprobes.org This dual activity established BI-2536 as a polypharmacological agent, capable of concurrently targeting mitotic progression and epigenetic regulation. chemicalprobes.org The interaction is high-affinity, with binding constants in the nanomolar range. selleckchem.com This finding has spurred the development of derivatives specifically designed to optimize dual ALK-BRD4 inhibition. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the precise mechanisms of action for these derivatives requires detailed biochemical and cellular assays to quantify their binding affinity, selectivity, and effect on enzyme function.

The potency and selectivity of these compounds have been rigorously determined using a variety of in vitro assays. The data consistently demonstrate high-affinity binding to their primary targets.

The compound BI-2536 shows high potency for PLK1 with an IC50 of 0.83 nM. selleckchem.com Its selectivity for other PLK isoforms is notable, with IC50 values of 3.5 nM for PLK2 and 9.0 nM for PLK3. selleckchem.com In addition to its kinase activity, BI-2536 binds to the bromodomain BRD4 with a dissociation constant (Kd) of 37 nM. selleckchem.com

In the context of GPCRs, the related compound BRL54443 binds to 5-HT1E receptors with a Ki of approximately 2 nM and to 5-HT1F receptors with a Ki of around 1 nM. nih.gov

| Compound | Target | Assay Type | Value (nM) | Reference |

|---|---|---|---|---|

| BI-2536 | PLK1 | IC50 | 0.83 | selleckchem.com |

| BI-2536 | PLK2 | IC50 | 3.5 | selleckchem.com |

| BI-2536 | PLK3 | IC50 | 9.0 | selleckchem.com |

| BI-2536 | BRD4 | Kd | 37 | selleckchem.com |

| BRL54443 | 5-HT1E Receptor | Ki | ~2 | nih.gov |

| BRL54443 | 5-HT1F Receptor | Ki | ~1 | nih.gov |

Kinetic studies have been crucial in elucidating how these derivatives inhibit their target enzymes. For kinase targets, a common mechanism is competition with the enzyme's natural substrate, ATP.

Studies on BI-2536 have confirmed that it functions as an ATP-competitive inhibitor of PLK1. researchgate.net This mechanism involves the inhibitor binding to the kinase's active site, directly competing with ATP for binding and thereby preventing the phosphorylation of downstream substrates. The in vitro kinase assays used to determine the potency of BI-2536 typically involve a recombinant human PLK1 enzyme, a protein substrate such as casein, and radioactively labeled ATP (γ-33P-ATP). selleckchem.com The inhibitory activity is quantified by measuring the reduction in the amount of radioactive phosphate (B84403) transferred to the substrate in the presence of the compound. selleckchem.com This type of competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrate (ATP) with no change in the maximum reaction velocity (Vmax) at saturating substrate concentrations.

Cellular Pathway Modulation

The derivatives of this compound have been shown to exert significant effects on cellular pathways, primarily through the inhibition of key regulatory proteins. The following sections detail the impact on cell cycle progression and the induction of apoptosis in cancer cell lines.

Cell Cycle Analysis:

Treatment of neuroblastoma cell lines with a derivative of this compound, a PLK1 inhibitor, has been demonstrated to induce mitotic arrest. nih.govebi.ac.uk In one study, exposure of SH-SY5Y cells to this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govebi.ac.uk Similarly, in SK-N-BE(2) cells, a notable increase in the G2 population was observed following treatment. nih.gov This disruption of the cell cycle is a hallmark of PLK1 inhibition, which plays a critical role in mitotic progression. ebi.ac.uknih.gov The compound's ability to block cell cycle progression is a key mechanism behind its anti-proliferative effects. ebi.ac.uk

| Cell Line | Treatment Concentration | Observation | Reference |

|---|---|---|---|

| SH-SY5Y | 5nM | Increase in G2 phase population from 12.76% to 63.64% | nih.gov |

| SK-N-BE(2) | 10nM | Increase in G2 population from 6.06% to 18.94% | nih.gov |

Apoptosis Induction:

In addition to cell cycle arrest, derivatives of this compound are potent inducers of apoptosis, or programmed cell death. ebi.ac.uknih.gov The PLK1 inhibitor derivative has been shown to induce apoptosis in various human cancer cell lines. ebi.ac.uk This apoptotic induction is often a consequence of prolonged mitotic arrest, where the cell's internal checkpoints trigger a self-destruction cascade. The mechanism of apoptosis induction by these compounds confirms their potential as anti-cancer agents. nih.gov

Preclinical Pharmacological Profiling

The preclinical evaluation of this compound derivatives has provided further insight into their target engagement and molecular mechanisms both in vitro and in vivo.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial for confirming that a compound interacts with its intended target within a cellular context and modulates downstream signaling pathways. For the PLK1 inhibitor derivative, such assays have confirmed its potent inhibition of the target kinase. ebi.ac.uknih.gov These studies have demonstrated that the compound can effectively engage with PLK1 in cancer cells, leading to the inhibition of its kinase activity. This target engagement subsequently leads to the modulation of pathways that are dependent on PLK1 activity, such as those controlling mitosis and cytokinesis. nih.gov

In Vivo Pharmacodynamic Markers in Animal Models

To confirm that the molecular mechanism observed in vitro translates to a physiological response in a living organism, in vivo pharmacodynamic markers are assessed in animal models. For an Akt inhibitor derivative of this compound, oral administration led to a pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers in vivo. nih.gov While specific data on the phosphorylation of histone H3 for the PLK1 inhibitor derivative was not detailed in the provided search results, histone H3 phosphorylation is a well-established marker of mitotic cells and is often used to assess the in vivo efficacy of anti-mitotic agents.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD techniques can identify the key chemical features responsible for their biological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of benzamide (B126) derivatives analogous to 4-amino-N-(1-methylpiperidin-4-yl)benzamide, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. These descriptors quantify various aspects of the molecular structure. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build an equation that correlates a selection of these descriptors with the observed biological activity.

For instance, a hypothetical QSAR study on a series of benzamide derivatives might yield an equation like:

pIC50 = a(logP) + b(ASA) + c(Dipole Moment) + d

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, ASA is the solvent-accessible surface area, and Dipole Moment reflects the molecule's polarity. The coefficients (a, b, c) indicate the relative importance of each descriptor, and 'd' is a constant. Such models are validated using internal and external sets of compounds to ensure their predictive power. jppres.comunair.ac.id QSAR studies on benzamide derivatives have often highlighted the importance of descriptors related to hydrophobicity, molecular shape, and electronic properties in determining their biological activity. igi-global.comnih.gov

Table 1: Illustrative QSAR Model for a Series of Benzamide Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | 0.45 | Positive (Increased lipophilicity enhances activity) |

| Molecular Weight | -0.12 | Negative (Increased size may decrease activity) |

| Number of H-bond Donors | 0.28 | Positive (H-bonding potential is favorable) |

| Dipole Moment | -0.05 | Negative (Lower polarity might be preferred) |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Pharmacophore modeling is another powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. mdpi.com A pharmacophore model for a series of active benzamide analogs would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a potential pharmacophore model could be generated based on its structural features and those of other known active compounds. The primary amino group on the benzene (B151609) ring and the amide's carbonyl oxygen could act as hydrogen bond acceptors, while the amide's N-H group could serve as a hydrogen bond donor. The benzene ring itself would represent an aromatic feature, and the methylpiperidinyl group would contribute a hydrophobic and a potential cationic feature due to the tertiary amine. Studies on similar benzamide and piperidine-containing compounds have successfully used pharmacophore models to identify novel active molecules. nih.govnih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Moiety |

| Hydrogen Bond Acceptor | Primary amine (-NH2) |

| Hydrogen Bond Acceptor | Amide carbonyl (C=O) |

| Hydrogen Bond Donor | Amide N-H |

| Aromatic Ring | Benzene ring |

| Hydrophobic Group | Methylpiperidinyl ring |

| Positive Ionizable | Tertiary amine in piperidine (B6355638) |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) methods are utilized when the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. SBDD allows for the direct investigation of the interactions between a ligand and its binding site, providing a rational basis for drug design and optimization.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, a molecular docking study would involve placing the molecule into the active site of a hypothetical target protein and evaluating the binding affinity using a scoring function. This process can predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. proquest.comindexcopernicus.com

A typical docking simulation would reveal that the aminobenzamide moiety of the compound could form hydrogen bonds with polar residues in the active site, while the methylpiperidinyl group might be accommodated in a hydrophobic pocket. The predicted binding mode can then be used to rationalize the observed activity and to suggest modifications to the ligand that could enhance its binding affinity. nih.gov

Table 3: Hypothetical Key Interactions of this compound in a Protein Active Site

| Interacting Residue (Protein) | Ligand Moiety | Type of Interaction |

| Asp145 | Primary amine (-NH2) | Hydrogen Bond |

| Gly102 (backbone C=O) | Amide N-H | Hydrogen Bond |

| Leu83 | Methylpiperidinyl ring | Hydrophobic Interaction |

| Tyr201 | Benzene ring | π-π Stacking |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. tandfonline.com An MD simulation of the this compound-protein complex, obtained from molecular docking, would involve simulating the movement of all atoms in the system over a period of time, typically nanoseconds to microseconds.

The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. The simulation can also reveal the persistence of key interactions identified in the docking study and identify the role of water molecules in mediating ligand-protein interactions.

Binding free energy calculations are used to provide a more accurate estimation of the binding affinity of a ligand to its target protein than what is typically obtained from docking scores. researchgate.net Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from the snapshots of an MD simulation. nih.gov

These methods calculate the free energy of the complex, the protein, and the ligand in solution and then determine the binding free energy as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand. The calculated binding free energy can be compared with experimental values to validate the computational model. For structurally related compounds like benzamidine, such calculations have shown good agreement with experimental data. nih.gov

Table 4: Illustrative Binding Free Energy Components for a Ligand-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔGbind) | -42.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Silico ADMET Prediction for Research Compound Optimization

Computational, or in silico, prediction of ADMET properties is a critical step in the early stages of drug discovery. It allows for the rapid screening of large numbers of compounds to identify those with the most promising pharmacokinetic and safety profiles, thus optimizing research efforts.

For a compound like this compound, computational models would be used to predict its absorption from the gastrointestinal tract and its distribution throughout the body. Key parameters that are typically evaluated include:

Aqueous Solubility: This is a fundamental property that affects absorption. Models predict solubility based on the compound's structural features.

Intestinal Absorption: Predictions are made on the percentage of the compound that would be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: For compounds intended to act on the central nervous system, their ability to cross the BBB is crucial. Computational models can predict the likelihood of a molecule crossing this barrier.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and availability to reach its target. In silico models can estimate the percentage of binding.

A hypothetical data table for the predicted absorption and distribution properties of a research compound is presented below.

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption | > 90% | High probability of good absorption |

| BBB Penetration | Low | Unlikely to significantly enter the brain |

| Plasma Protein Binding | ~ 85% | Moderate binding to plasma proteins is expected |

This table is illustrative and does not represent actual data for this compound.

Computational tools can predict the likely metabolic fate of a compound in the body. These models identify potential sites of metabolism on the molecule and the cytochrome P450 (CYP) enzymes that are most likely to be involved. For this compound, potential metabolic transformations could include:

N-dealkylation: Removal of the methyl group from the piperidine ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the piperidine ring.

Amide hydrolysis: Cleavage of the amide bond.

Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6) involved is important for predicting potential drug-drug interactions.

A hypothetical table outlining predicted metabolic pathways is shown below.

| Metabolic Reaction | Predicted Metabolite | Key Enzymes Involved |

| N-dealkylation | 4-amino-N-(piperidin-4-yl)benzamide | CYP3A4, CYP2C9 |

| Aromatic Hydroxylation | 4-amino-5-hydroxy-N-(1-methylpiperidin-4-yl)benzamide | CYP2D6 |

| Amide Hydrolysis | 4-aminobenzoic acid and 1-methylpiperidin-4-amine | Amidases |

This table is illustrative and does not represent actual data for this compound.

In silico models can also provide insights into how a compound and its metabolites are likely to be eliminated from the body. This is typically predicted as the total clearance rate and the primary route of excretion (e.g., renal or hepatic). For a compound like this compound, these predictions would be based on its physicochemical properties such as molecular weight, polarity, and ionization state.

A hypothetical summary of excretion predictions is provided below.

| Parameter | Predicted Value | Implication |

| Total Clearance | Moderate (e.g., 15 mL/min/kg) | The compound is cleared at a moderate rate. |

| Route of Excretion | Primarily renal | Excretion is likely to be mainly via the kidneys. |

This table is illustrative and does not represent actual data for this compound.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. If this compound were identified as a hit compound or a starting point for drug discovery, virtual screening could be employed to find analogs with improved properties.

This process involves:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, often from crystallographic data.

Compound Library Preparation: Large databases of chemical compounds are prepared for docking.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. A scoring function is used to estimate the binding affinity of each compound.

Hit Selection and Refinement: Compounds with the best docking scores are selected for further investigation and potential chemical synthesis and biological testing.

This approach allows for the efficient exploration of chemical space to identify novel and potentially more potent ligands.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C). For 4-amino-N-(1-methylpiperidin-4-yl)benzamide, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the aromatic ring, the piperidine (B6355638) ring, and the methyl and amino groups.

Based on the analysis of similar structures, the expected chemical shifts in ¹H NMR (in a solvent like DMSO-d₆) would allow for the assignment of each proton in the molecule. japsonline.comchemicalbook.com Similarly, ¹³C NMR provides a signal for each unique carbon atom, confirming the carbon skeleton of the compound.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -NH₂) | 6.50-6.60 | Doublet | 2H |

| Aromatic (ortho to -C=O) | 7.55-7.65 | Doublet | 2H |

| Amide (-NH-) | 8.00-8.10 | Doublet | 1H |

| Primary Amine (-NH₂) | 5.60-5.70 | Singlet (broad) | 2H |

| Piperidine (-CH-) | 3.60-3.75 | Multiplet | 1H |

| Piperidine (-CH₂- axial, eq.) | 2.75-2.90 / 1.95-2.10 | Multiplet | 2H / 2H |

| Piperidine (-CH₂- axial, eq.) | 1.60-1.75 / 1.40-1.55 | Multiplet | 2H / 2H |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₂₀N₄O), the exact mass of the molecular ion [M+H]⁺ would be determined, confirming its elemental composition. Fragmentation analysis would likely show characteristic losses of the piperidine moiety or cleavage at the amide bond, further corroborating the proposed structure. researchgate.netmiamioh.edu

Plausible Mass Spectrometry Fragmentation Pattern

| Fragment Ion (m/z) | Identity |

|---|---|

| 249.1659 | [M+H]⁺ (Parent Ion) |

| 120.0655 | [H₂N-C₆H₄-CO]⁺ (Benzoyl fragment) |

| 113.1386 | [C₇H₁₇N₂]⁺ (1-methylpiperidin-4-amine fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine and the secondary amide, the C=O stretch of the amide, and C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. researchgate.netresearchgate.netnist.gov

Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3450-3300 |

| Secondary Amide (-CO-NH-) | N-H Stretch | 3350-3250 |

| Carbonyl, Amide | C=O Stretch | 1680-1640 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. It is widely used for both the purification of compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would be the standard approach for purity assessment. sielc.com This method separates compounds based on their hydrophobicity. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. google.com

Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Gas chromatography is suitable for separating and analyzing compounds that can be vaporized without decomposition. Due to the relatively high molecular weight and polarity of this compound, direct analysis by GC might be challenging without derivatization to increase its volatility. However, GC could be employed to test for the presence of volatile residual solvents or starting materials from the synthesis process.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure. This includes precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For instance, it would confirm the chair conformation of the piperidine ring and the relative orientation of the benzamide (B126) and methylpiperidine moieties. who.intresearchgate.netamanote.com The crystal packing information also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the solid material.

Bioanalytical Methods for In Vitro and Preclinical Biological Samples

Bioanalytical methods are used to quantify drugs or their metabolites in biological matrices like plasma, blood, or tissue. cigb.edu.cu This is essential for preclinical research, such as pharmacokinetic studies, which examine how an organism absorbs, distributes, metabolizes, and excretes a substance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. thermofisher.comthermofisher.comrestek.com A method for quantifying this compound in plasma would involve sample preparation to remove proteins and other interferences, followed by chromatographic separation and detection by MS/MS. Sample preparation often involves protein precipitation or solid-phase extraction. The mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. An internal standard, usually a stable isotope-labeled version of the analyte, is added to the samples to ensure high accuracy and precision.

Method validation would be performed according to regulatory guidelines and would assess parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Typical LC-MS/MS Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

| Matrix Effect | Within acceptable limits |

Intellectual Property and Patent Landscape

Analysis of Patents Pertaining to 4-amino-N-(1-methylpiperidin-4-yl)benzamide as a Scaffold

While a comprehensive patent landscape exclusively focused on this compound as a central scaffold is not extensively detailed in publicly accessible databases, an analysis of patents for structurally related benzamide (B126) and piperidine (B6355638) derivatives provides significant insights. The core structure of this compound, combining a benzamide moiety with a substituted piperidine ring, is a common feature in a variety of patented compounds with diverse therapeutic applications.

Patents for related compounds often claim a broad genus of structures, encompassing numerous potential substitutions on the benzamide and piperidine rings. This approach allows inventors to protect a wide chemical space around a promising core scaffold. For instance, patents for aminobenzamide compounds have been filed for the treatment of neurodegenerative disorders, showcasing the therapeutic potential of this class of molecules. google.com

The following table provides a representative overview of patenting trends for compounds containing either a benzamide or a piperidine scaffold, which helps to infer the potential patent landscape for this compound.

| Patent/Application Number | Assignee/Applicant | Therapeutic Area (if specified) | Key Features of Claims |

| US5643965A | Undisclosed | Neurodegenerative disorders | Claims cover a group of benzamide compounds and their use in treating conditions like Parkinson's disease. google.com |

| US20100016365A1 | Auspex Pharmaceuticals Inc | Opioid receptor modulation | Discloses substituted 4-amino-piperidines for use as opioid receptor modulators. google.com |

| US20150284336A1 | Undisclosed | Cancer | Describes benzamide derivatives for the treatment of cancer. ucsc.edu |

This table is illustrative and compiled from data on related structural classes due to the limited specific patent data for this compound.

Patenting Strategies for Novel Derivatives and Compositions

The development of novel derivatives from a known chemical scaffold like this compound is a common strategy in pharmaceutical research to obtain new intellectual property and improve upon existing compounds. Several patenting strategies are employed to protect these new chemical entities and their compositions.

Composition of Matter Patents: The most robust form of protection is a "composition of matter" patent, which covers the new chemical entity itself. drugpatentwatch.com To be patentable, a new derivative must be novel, non-obvious, and useful. drugpatentwatch.com For derivatives of a known scaffold, demonstrating non-obviousness can be a significant hurdle. nih.gov This often requires showing that the new derivative possesses unexpected and superior properties compared to the original compound or other known analogs. acs.org

Method-of-Use Patents: Even if a derivative itself is not patentable, a new therapeutic use for it can be. drugpatentwatch.com Researchers may discover that a derivative of this compound is effective for a new medical indication, and this new use can be patented.

Formulation Patents: Developing a novel formulation of a drug can also be a basis for patent protection. nih.gov This could include new crystalline forms (polymorphs), salts, or delivery systems that improve the drug's stability, bioavailability, or patient compliance. nih.gov

"Evergreening" Strategies: Pharmaceutical companies may employ strategies, sometimes referred to as "evergreening," to extend the period of market exclusivity for a drug. This can involve obtaining patents on new formulations, methods of use, or minor chemical modifications of the original drug. congress.gov

The following table outlines common strategies for patenting novel derivatives.

| Patenting Strategy | Description | Key Considerations |

| New Chemical Entity (NCE) | Claiming a novel molecular structure. | Must demonstrate novelty, utility, and non-obviousness over prior art. |

| New Formulation | Protecting a new composition or delivery system of a known compound. | The new formulation must offer a demonstrable advantage, such as improved stability or efficacy. nih.gov |

| New Method of Use | Patenting a new therapeutic application for an existing compound. | The new use must be novel and not obvious from the known properties of the compound. drugpatentwatch.com |

| Polymorphs | Patenting a specific crystalline form of a compound. | Different polymorphs can have different physical properties that may be patentable. nih.gov |

Implications of Patent Exclusivity for Future Research Endeavors

Patent exclusivity is a double-edged sword for scientific research. On one hand, it provides the necessary incentive for pharmaceutical companies to invest in the costly and high-risk process of drug discovery and development. The period of market exclusivity allows a company to recoup its investment and fund further research. contractpharma.com

On the other hand, a broad patent on a scaffold like this compound could potentially stifle further innovation by preventing other researchers from working with that core structure. A "patent thicket," where a single product is protected by a multitude of patents covering various aspects of the drug, can create significant barriers to entry for generic competition and for researchers wanting to develop improved versions of the drug. contractpharma.com

The expiration of a primary patent on a compound opens the door for generic competition, which typically leads to a significant decrease in the drug's price. It also allows other researchers to freely use the compound in their own research and development efforts, potentially leading to the discovery of new uses or improved derivatives. However, the landscape is often complicated by secondary patents on formulations, methods of use, and other aspects of the drug, which can extend the period of market exclusivity well beyond the expiration of the initial composition of matter patent. researchgate.net

For a versatile scaffold such as this compound, the existence of broad patents could influence the direction of research, pushing scientists to explore alternative chemical structures to avoid infringement. Conversely, the absence of strong patent protection might deter investment in the development of drugs based on this scaffold. Ultimately, a balanced patent system that rewards innovation while still allowing for further research and competition is crucial for the advancement of medicinal chemistry and the development of new therapies.

Q & A

Q. What are the standard synthetic routes for 4-amino-N-(1-methylpiperidin-4-yl)benzamide?

The compound is typically synthesized via condensation of 4-aminobenzoic acid derivatives with 1-methylpiperidin-4-amine. A common method involves using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane or dimethylformamide (DMF). Reaction optimization includes temperature control (0–25°C) and inert atmospheres to prevent side reactions . Alternative routes may employ activated esters (e.g., N-hydroxysuccinimide esters) for improved selectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine and benzamide moieties. Key signals include aromatic protons (~6.5–8.0 ppm), piperidine methyl groups (~2.1–3.0 ppm), and amide carbonyl carbons (~165–170 ppm). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 263.34 for [M+H]⁺), while infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What are the primary biological targets or activities associated with this compound?

The compound has been investigated for interactions with central nervous system (CNS) receptors (e.g., sigma receptors) and enzymes like acetylcholinesterase, based on structural analogs. In vitro assays often measure binding affinity (IC₅₀ or Ki values) using radioligand displacement or fluorescence polarization. Preliminary studies suggest potential in neurodegenerative disease models, though results require validation in orthogonal assays (e.g., enzyme activity inhibition) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in large-scale synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography.

- Catalyst loading : DMAP (10–20 mol%) balances reaction rate and byproduct formation.

- Temperature : Lower temperatures (0–5°C) minimize side reactions during coupling steps.

- Workup strategies : Acid-base extraction removes unreacted amines, while recrystallization (e.g., ethanol/water) improves purity. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

Q. How should contradictions in biological activity data between independent studies be resolved?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (pH, buffer composition) or compound purity. Recommendations include:

- Replication : Synthesize the compound independently and retest under standardized protocols.

- Orthogonal assays : Validate binding data with functional assays (e.g., cAMP accumulation for GPCR targets).

- Analytical rigor : Use high-performance liquid chromatography (HPLC) with dual detection (UV/MS) to confirm ≥95% purity .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding modes to receptors like sigma-1. Quantitative structure-activity relationship (QSAR) models can correlate substituent effects (e.g., piperidine methylation) with activity. Density functional theory (DFT) calculations predict electronic properties influencing binding affinity .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage of this compound?

Store the compound under inert gas (argon) at −20°C in amber glass vials. Lyophilization enhances stability for aqueous suspensions. Regular stability testing via HPLC detects degradation products (e.g., hydrolyzed benzamide) .

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

Use genetic knockdown (siRNA/shRNA) of the putative target and compare phenotypic changes. Employ selectivity panels (e.g., kinase or GPCR profiling) to identify off-target interactions. Negative controls (e.g., enantiomers or structurally similar inactive analogs) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.